![molecular formula C18H14FN5OS B11054410 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11054410.png)
3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves several steps. One common method includes the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C. Alternatively, the reaction can be carried out with triethyl orthoacetate and acetic anhydride at 160°C. These reactions yield 6-mono- or 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones in yields ranging from 30% to 90% .
Chemical Reactions Analysis
3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxochloride, dimethylformamide, triethyl orthoacetate, and acetic anhydride. The major products formed from these reactions are 6-mono- or 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones .
Scientific Research Applications
It has shown promising antitumor activities against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela . The compound’s ability to inhibit the growth of these cancer cells makes it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, up-regulation of pro-apoptotic proteins such as Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit significant antitumor activities and have been studied for their potential as CDK2 inhibitors . the unique structure of this compound, particularly the presence of the fluorobenzyl group, may contribute to its distinct biological activities and potential advantages over similar compounds.
Properties
Molecular Formula |
C18H14FN5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14FN5OS/c19-14-8-6-13(7-9-14)11-26-18-20-16-15(17(25)21-18)22-23-24(16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21,25) |
InChI Key |
KMGLDKQVUNEWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)F)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


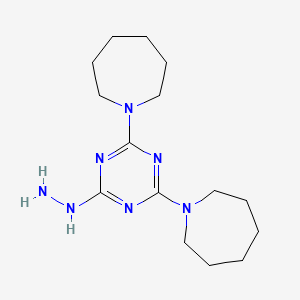
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054333.png)
![2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11054341.png)
![Methyl 6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11054345.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11054364.png)
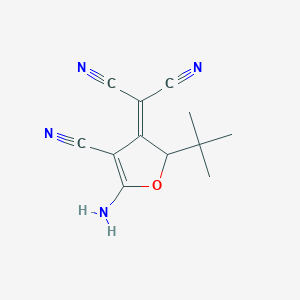
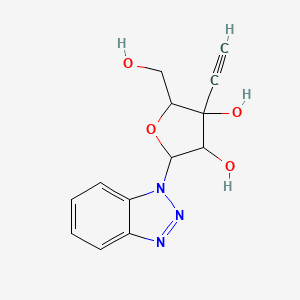
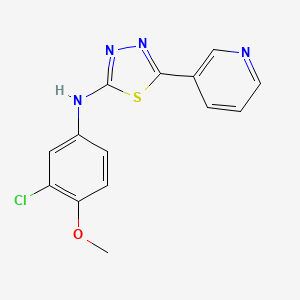
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054379.png)
![N-(3-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11054386.png)
![6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054390.png)
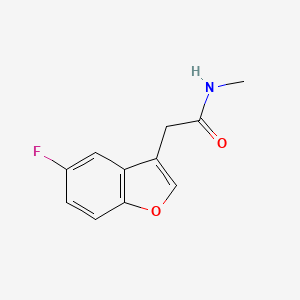
![3-(5-chloro-2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11054424.png)
